molecular formula C5H11ClN2O2S B2978531 2-chloro-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]acetamide CAS No. 1955558-17-4

2-chloro-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]acetamide

Cat. No.: B2978531
CAS No.: 1955558-17-4
M. Wt: 198.67
InChI Key: AGVHWEUPCMYLNY-UHFFFAOYSA-N
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Description

Chemical Identity 2-Chloro-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]acetamide (CAS: 1955558-17-4) is a sulfoximine-containing acetamide derivative. Its molecular formula is C₅H₁₁ClN₂O₂S, with a molecular weight of 198.67 g/mol and an XLogP3 value of 1.1, indicating moderate lipophilicity . The compound features a chloroacetamide backbone substituted with a dimethylamino group and a methyl oxo-sulfanylidene moiety (a sulfoximine group), which confers unique electronic and steric properties. This structure is rare in commercial compounds, positioning it as a specialized reagent in medicinal chemistry and agrochemical research .

Synthesis and Applications
Synthesis typically involves the reaction of chloroacetyl chloride with sulfoximine precursors under controlled conditions. The sulfoximine group enhances hydrogen-bonding capacity and metabolic stability, making the compound valuable in drug discovery for targeting enzymes or receptors requiring precise electronic interactions .

Properties

IUPAC Name

2-chloro-N-(dimethylamino-methyl-oxo-λ6-sulfanylidene)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11ClN2O2S/c1-8(2)11(3,10)7-5(9)4-6/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVHWEUPCMYLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=NC(=O)CCl)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

2-Chloro-N-[(dimethylamino)(methyl)oxo-lambda6-sulfanylidene]acetamide, with the CAS number 1855705-79-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C4_4H8_8ClNO2_2S
  • Molecular Weight : 169.63 g/mol
  • Structure : The compound contains a chloro group, a dimethylamino group, and a sulfanylidene moiety, which contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds in the acetamide family have shown effectiveness against various bacterial strains.
  • Analgesic Properties : Some derivatives have been evaluated for their analgesic activity, particularly through molecular docking studies targeting cyclooxygenase (COX) enzymes.

Case Studies and Research Findings

  • Analgesic Activity Evaluation :
    A study evaluated the analgesic effects of synthesized derivatives of 2-chloro-N,N-diphenylacetamide. The compounds were tested using an in vivo hot plate model, comparing their effects with diclofenac sodium as a standard drug. The results indicated significant analgesic activity for certain derivatives.
    GroupAdministered Dose (mg/kg)Reaction Time (min., mean ± SEM)
    Control5 ml/kg2.47 ± 0.10
    Diclofenac50 mg/kg6.72 ± 0.19***
    AKM-1200 mg/kg3.14 ± 0.16**
    AKM-2200 mg/kg4.34 ± 0.20**
    This study suggests that derivatives like AKM-2 may serve as potential analgesics due to their ability to inhibit COX enzymes effectively .
  • Molecular Docking Studies :
    Molecular docking studies have been performed to assess the binding affinity of various acetamide derivatives to COX-1 and COX-2 enzymes. These studies help in understanding the mechanism of action and potential therapeutic applications of these compounds.
  • Synthesis and Characterization :
    The synthesis of these compounds typically involves multi-step reactions using starting materials such as chloroacetyl chloride and dimethylamine. Characterization techniques like NMR and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemicals

Chloroacetamide derivatives are widely used as herbicides. Key analogues include:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) XLogP3 Key Substituents Application
Alachlor (15972-60-8) C₁₄H₂₀ClNO₂ 269.77 3.8 2,6-Diethylphenyl, methoxymethyl Pre-emergent herbicide
Dimethenamid (87674-68-8) C₁₂H₁₈ClNO₂S 275.79 2.9 2,4-Dimethyl-3-thienyl, 2-methoxyethyl Herbicide
Target Compound (1955558-17-4) C₅H₁₁ClN₂O₂S 198.67 1.1 Dimethylamino, methyl oxo-sulfanylidene Research chemical

Key Differences :

  • Substituents : Unlike alachlor and dimethenamid, which have bulky aryl/thienyl groups, the target compound’s sulfoximine group introduces a planar, electron-deficient region. This reduces steric hindrance and increases polarity, making it less suited for herbicidal use (which requires lipophilicity for soil penetration) but more applicable in medicinal chemistry .
  • XLogP3 : The target’s lower lipophilicity (1.1 vs. 2.9–3.8) reflects reduced membrane permeability, aligning with its role in controlled biochemical assays rather than field applications .
Pharmaceutical Analogues

2-Chloro-N-(2-hydroxypyridin-3-yl)acetamide (HB024, CAS: N/A):

  • Molecular Formula : C₇H₇ClN₂O₂.
  • Key Feature : A pyridinyl hydroxyl group replaces the sulfoximine, enhancing solubility in polar solvents. This compound is used as an intermediate in kinase inhibitor synthesis but lacks the metabolic stability conferred by the sulfoximine group .

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Derivatives :

  • Example : 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide (C₁₉H₁₇Cl₂N₃O₂).
  • Key Feature : A pyrazolone ring replaces the sulfoximine, enabling metal coordination. Such derivatives are used in ligand design but exhibit lower thermal stability compared to sulfoximines .
Physicochemical and Functional Comparisons
Property Target Compound Alachlor HB024 (Pyridinyl) Dimethenamid
Hydrogen-Bond Acceptors 4 2 3 3
Rotatable Bonds 3 6 2 5
Bioactivity Enzyme inhibition Herbicidal Kinase inhibition Herbicidal

Functional Insights :

  • The sulfoximine group in the target compound increases hydrogen-bonding capacity (4 acceptors vs. 2–3 in analogues), enhancing interactions with polar enzyme active sites .
  • Reduced rotatable bonds (3 vs.

Discrepancies and Limitations

  • CAS Variants: and –7 list conflicting CAS numbers (1955558-17-4 vs. 1855705-79-1) and molecular formulas (C₅H₁₁ClN₂O₂S vs. C₄H₈ClNO₂S). This may reflect supplier-specific synthesis routes or typographical errors, necessitating further analytical validation .
  • Application Data: Limited peer-reviewed studies on the target compound exist, with most data sourced from supplier catalogs. Robust pharmacological or agrochemical data are absent .

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